2-(4-methoxyphenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(4-METHOXYPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a propan-2-ylphenyl group, and a pyridin-2-yl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Methoxyphenoxy Intermediate: This involves the reaction of 4-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Introduction of the Propan-2-ylphenyl Group: This step involves the reaction of the methoxyphenoxy intermediate with a propan-2-ylphenyl halide in the presence of a base to form the desired intermediate.
Formation of the Pyridin-2-ylacetamide: The final step involves the reaction of the intermediate with pyridin-2-ylamine and acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.
Reduction: The acetamide group can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of phenol or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(4-METHOXYPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(METHOXY-PHENYL-METHYL)-BIPHENYL: Similar in structure but lacks the acetamide and pyridin-2-yl groups.
(2-METHOXY-PHENYL)-PHENYL-PHOSPHINIC ACID: Contains a methoxyphenyl group but has a phosphinic acid moiety instead of an acetamide group.
Uniqueness
2-(4-METHOXYPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenoxy, propan-2-ylphenyl, and pyridin-2-yl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H26N2O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H26N2O3/c1-18(2)20-9-7-19(8-10-20)16-26(23-6-4-5-15-25-23)24(27)17-29-22-13-11-21(28-3)12-14-22/h4-15,18H,16-17H2,1-3H3 |
InChI Key |
RNCCRJKRUNCUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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